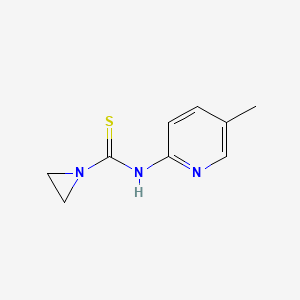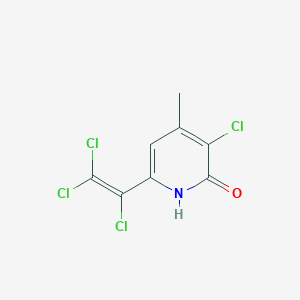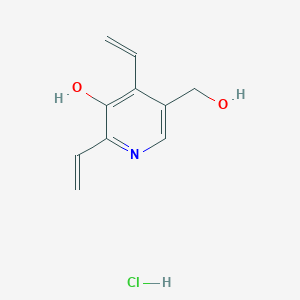acetate CAS No. 60180-05-4](/img/structure/B14600638.png)
Butyl [(E)-(4-chlorophenyl)diazenyl](cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (E)-(4-chlorophenyl)diazenylacetate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-(4-chlorophenyl)diazenylacetate typically involves the diazotization of 4-chloroaniline followed by coupling with butyl cyanoacetate. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of Butyl (E)-(4-chlorophenyl)diazenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (E)-(4-chlorophenyl)diazenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-chloroaniline and butyl cyanoacetate.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Butyl (E)-(4-chlorophenyl)diazenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of Butyl (E)-(4-chlorophenyl)diazenylacetate involves its interaction with molecular targets through its functional groups. The azo bond (N=N) can undergo reduction, leading to the release of amines, which can interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl (2,4-dichlorophenoxy)acetate: Similar in structure but with different substituents on the phenyl ring.
Butyl propanoate: Similar ester group but lacks the azo and cyano functionalities.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the azo and cyano groups.
Uniqueness
Butyl (E)-(4-chlorophenyl)diazenylacetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the azo bond, cyano group, and ester functionality makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
60180-05-4 |
|---|---|
Fórmula molecular |
C13H14ClN3O2 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
butyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-19-13(18)12(9-15)17-16-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 |
Clave InChI |
OQIVGIUFNWBVNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)





![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)

